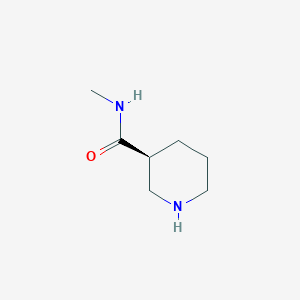

(3S)-N-methylpiperidine-3-carboxamide

Description

(3S)-N-methylpiperidine-3-carboxamide (CAS: 73290-32-1) is a chiral piperidine derivative featuring a carboxamide group at the 3-position and an N-methyl substituent. Its molecular formula is C₇H₁₄N₂O, with a molecular weight of 142.20 g/mol. The stereochemistry at the 3-position (S-configuration) is critical for its interactions in chiral environments, such as enzyme-binding pockets or receptor sites. This compound is often utilized in medicinal chemistry as a building block for drug discovery, particularly in the development of central nervous system (CNS) agents and protease inhibitors due to its structural rigidity and hydrogen-bonding capacity .

Properties

IUPAC Name |

(3S)-N-methylpiperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-8-7(10)6-3-2-4-9-5-6/h6,9H,2-5H2,1H3,(H,8,10)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEEDUUNLCWJQNG-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CCCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)[C@H]1CCCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001288095 | |

| Record name | (3S)-N-Methyl-3-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001288095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1124199-17-2 | |

| Record name | (3S)-N-Methyl-3-piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1124199-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-N-Methyl-3-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001288095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-N-methylpiperidine-3-carboxamide typically involves the following steps:

Starting Material: The synthesis begins with piperidine, which is commercially available.

N-Methylation: The nitrogen atom in the piperidine ring is methylated using methyl iodide (CH₃I) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Carboxylation: The methylated piperidine is then subjected to carboxylation at the third position. This can be achieved using carbon dioxide (CO₂) under high pressure and temperature in the presence of a catalyst like palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S)-N-methylpiperidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms in the piperidine ring. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions

Oxidation: KMnO₄, CrO₃, H₂SO₄ (sulfuric acid)

Reduction: LiAlH₄, NaBH₄, ethanol

Substitution: Alkyl halides, acyl chlorides, bases like NaOH or KOH

Major Products

Oxidation: Carboxylic acids, ketones

Reduction: Amines, alcohols

Substitution: Alkylated or acylated derivatives

Scientific Research Applications

(3S)-N-methylpiperidine-3-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of drugs targeting the central nervous system.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways.

Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (3S)-N-methylpiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access. Alternatively, it can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (3S)-N-methylpiperidine-3-carboxamide with structurally related piperidine carboxamides, focusing on stereochemistry, substituents, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Key Comparisons:

Stereoisomerism :

- The (3R)-enantiomer (CAS: 1124199-15-0) shares identical molecular weight and formula but exhibits reduced similarity (0.94) due to altered stereochemistry, which can drastically affect binding affinity in chiral targets .

Substituent Effects :

- N-Hydroxyethyl substitution (CAS: 1220028-27-2) increases molecular weight (222.71 g/mol) and introduces a polar hydroxyl group, enhancing solubility but possibly reducing blood-brain barrier permeability .

- N-Isopropyl substitution (CAS: 1989638-37-0) adds hydrophobicity, which may improve membrane permeability but reduce aqueous solubility .

Salt Forms :

- Hydrochloride salts (e.g., CAS: 1989638-37-0) are common for improving solubility and bioavailability. For example, the HCl salt of (3S)-N-isopropylpiperidine-3-carboxamide has a molecular weight of 206.72 g/mol, compared to 142.20 for the free base .

Bicyclic and Complex Derivatives :

- Compounds like (3S)-N-(9H-xanthen-9-ylmethyl)piperidine-3-carboxamide (CAS: N/A) feature bulky aromatic substituents, significantly altering lipophilicity and steric hindrance .

Biological Activity

(3S)-N-methylpiperidine-3-carboxamide is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its mechanisms of action, applications in drug development, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

This compound features a piperidine ring with a carboxamide group and a methyl substitution at the nitrogen atom. This structural configuration is crucial for its biological interactions, particularly with enzymes and receptors.

The biological activity of this compound primarily involves its role as an enzyme inhibitor and receptor ligand . The compound can inhibit enzyme activity by binding to the active site, preventing substrate access, or modulating receptor activity by altering signal transduction pathways.

Key Mechanisms:

- Enzyme Inhibition : Acts on specific enzymes, impacting biochemical pathways.

- Receptor Modulation : Interacts with receptors, influencing cellular responses.

Applications in Research

This compound has several applications in scientific research:

- Medicinal Chemistry : Used as a building block for synthesizing pharmaceuticals targeting the central nervous system.

- Organic Synthesis : Serves as an intermediate in creating complex organic molecules.

- Biological Studies : Employed in studies focusing on enzyme inhibitors and receptor ligands, enhancing understanding of various biochemical pathways.

Biological Activity Overview

The compound has shown potential in several areas, including cancer therapy and neuroprotection. Below is a summary of its biological activities based on recent studies:

Case Studies

- Cancer Therapy Study : A study explored the efficacy of this compound in FaDu hypopharyngeal tumor cells. The compound demonstrated enhanced cytotoxicity compared to traditional treatments, indicating its potential as an anticancer agent .

- Neuroprotection Research : Investigations into the compound's effects on cholinesterase inhibition revealed its dual action against amyloid beta aggregation and tau protein interactions, suggesting a multi-targeted approach to treating Alzheimer's disease .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.